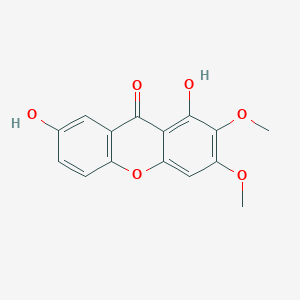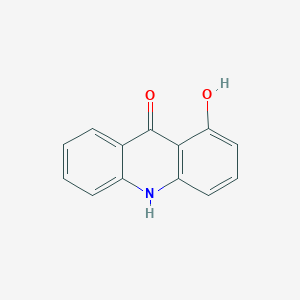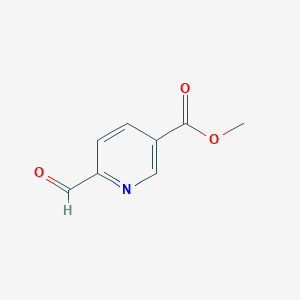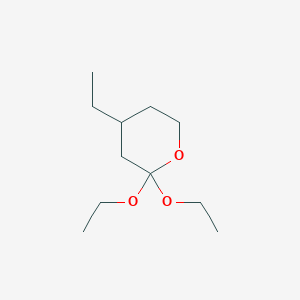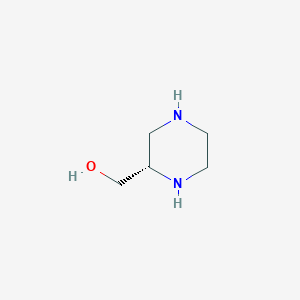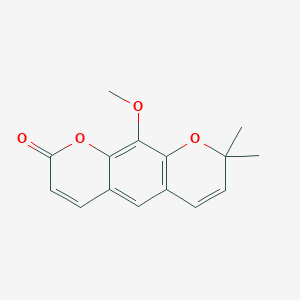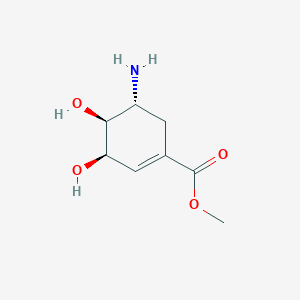
methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate, also known as MAC, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MAC is a cyclohexene derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Wissenschaftliche Forschungsanwendungen
Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer biology. methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have anti-inflammatory properties, making it a potential tool for studying inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate may disrupt the normal function of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have neuroprotective effects, making it a potential tool for studying neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is its versatility. methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate can be used in a wide range of scientific research applications, making it a valuable tool for studying a variety of cellular processes and disease mechanisms. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is relatively easy to synthesize and purify, making it accessible to researchers with limited resources.
One limitation of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is that its mechanism of action is not fully understood. While it has been shown to inhibit the activity of certain enzymes, the precise mechanism by which it exerts its effects is still unclear. Additionally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has not been extensively tested in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are a number of future directions for research on methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate. One area of interest is in the development of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate and its potential toxicity and side effects. Finally, methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate could be used as a tool for studying a wide range of cellular processes and disease mechanisms, making it a valuable tool for basic research in biology and medicine.
Conclusion:
Methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate, or methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate, is a chemical compound with a wide range of potential scientific research applications. methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a valuable tool for studying disease mechanisms and cellular processes. While the mechanism of action of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is not fully understood, it has the potential to be developed into a therapeutic agent for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the properties of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate and its potential applications in scientific research.
Synthesemethoden
The synthesis of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate involves the reaction of 3,4-dihydroxycyclohex-5-ene-1-carboxylic acid with methylamine in the presence of a suitable catalyst. The resulting compound is then purified using standard chromatographic techniques. The synthesis of methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate is relatively straightforward and can be performed on a small scale in a laboratory setting.
Eigenschaften
CAS-Nummer |
135292-63-6 |
|---|---|
Produktname |
methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl (3R,4S,5R)-5-amino-3,4-dihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h3,5-7,10-11H,2,9H2,1H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
GTYGKCOOBFWYPV-QYNIQEEDSA-N |
Isomerische SMILES |
COC(=O)C1=C[C@H]([C@H]([C@@H](C1)N)O)O |
SMILES |
COC(=O)C1=CC(C(C(C1)N)O)O |
Kanonische SMILES |
COC(=O)C1=CC(C(C(C1)N)O)O |
Synonyme |
1-Cyclohexene-1-carboxylicacid,5-amino-3,4-dihydroxy-,methylester,[3R- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









